![molecular formula C10H13NO3 B13586936 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid CAS No. 66320-58-9](/img/structure/B13586936.png)
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid
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Overview
Description
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of an amino group, a methoxymethyl group attached to a phenyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid typically involves the reaction of 4-(methoxymethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways. For example, it may inhibit enzymatic activity, affecting processes like insulin signaling, cell proliferation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methylphenyl)-2-phenyl-acetic acid: This compound has a similar structure but with a methyl group instead of a methoxymethyl group.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: This compound features an aminomethyl group instead of a methoxymethyl group.
Uniqueness
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Biological Activity
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, also known as H-Phg(4-OMe)-OH, is a compound with potential biological significance. Its structure comprises an amino acid backbone with a methoxymethyl substituent on the phenyl ring, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁NO₃ |
Molecular Weight | 181.19 g/mol |
CAS Number | 24593-48-4 |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the amino group allows for hydrogen bonding, while the methoxymethyl group can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models, suggesting potential use in treating inflammatory diseases .
- Analgesic Properties : The compound has shown efficacy in reducing pain responses in animal models, indicating its potential as an analgesic agent .
- Antioxidant Activity : Preliminary studies suggest that it may enhance antioxidant enzyme levels, thereby providing protective effects against oxidative stress .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Inflammatory Pain : A study conducted on mice indicated that administration of this compound significantly reduced inflammatory pain induced by acetic acid and formalin, showcasing its analgesic and anti-inflammatory capabilities .
- Cellular Mechanisms : In vitro studies demonstrated that the compound could inhibit IL-6 signaling pathways in Hep3B cells, which are crucial for inflammation and cancer progression .
Properties
CAS No. |
66320-58-9 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-[4-(methoxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-6-7-2-4-8(5-3-7)9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
KFFBMZVKAKGGKV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
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